molecular formula C11H10O2 B3378021 1-(7-Methylbenzofuran-3-YL)ethanone CAS No. 1378823-02-9

1-(7-Methylbenzofuran-3-YL)ethanone

Cat. No.: B3378021
CAS No.: 1378823-02-9
M. Wt: 174.20
InChI Key: KZUBMNNQEDYKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-Methylbenzofuran-3-YL)ethanone is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a methyl group at the 7th position of the benzofuran ring and an ethanone group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methylbenzofuran-3-YL)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with suitable reagents to form the benzofuran ring. The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often involves optimized synthetic routes to ensure high yield and purity. These methods may include catalytic processes, high-temperature reactions, and the use of advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(7-Methylbenzofuran-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(7-Methylbenzofuran-3-YL)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(7-Methylbenzofuran-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Methylbenzofuran-3-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(7-methyl-1-benzofuran-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-7-4-3-5-9-10(8(2)12)6-13-11(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUBMNNQEDYKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CO2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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